molecular formula C20H20ClFN2O2S B12534228 1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)- CAS No. 651334-80-4

1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-

Cat. No.: B12534228
CAS No.: 651334-80-4
M. Wt: 406.9 g/mol
InChI Key: RBRSPFQGWVTVQR-UHFFFAOYSA-N
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Description

1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)- is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique combination of functional groups, including a chloro-substituted indole ring, a fluorophenyl sulfonyl group, and a piperidinylmethyl moiety, which contribute to its distinct chemical properties and biological activities.

Preparation Methods

The synthesis of 1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)- typically involves multi-step organic reactions. One common synthetic route is the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . The specific reaction conditions for this compound may include the use of methanesulfonic acid as a catalyst and methanol as a solvent . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the piperidinylmethyl moiety can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar compounds to 1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)- include other indole derivatives with different substituents. For example:

The uniqueness of 1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)- lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

651334-80-4

Molecular Formula

C20H20ClFN2O2S

Molecular Weight

406.9 g/mol

IUPAC Name

6-chloro-3-(4-fluorophenyl)sulfonyl-1-(piperidin-4-ylmethyl)indole

InChI

InChI=1S/C20H20ClFN2O2S/c21-15-1-6-18-19(11-15)24(12-14-7-9-23-10-8-14)13-20(18)27(25,26)17-4-2-16(22)3-5-17/h1-6,11,13-14,23H,7-10,12H2

InChI Key

RBRSPFQGWVTVQR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2C=C(C3=C2C=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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